molecular formula C8H12N2O2 B6429825 4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol CAS No. 1862429-31-9

4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol

Cat. No. B6429825
CAS RN: 1862429-31-9
M. Wt: 168.19 g/mol
InChI Key: ZQMIALXBGSALGX-UHFFFAOYSA-N
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Description

The compound “4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol” is a heterocyclic compound. Pyrazoles, which are a type of heterocyclic aromatic organic compound, have a five-membered ring structure with two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole-based compounds often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a five-membered ring structure with two nitrogen atoms and three carbon atoms . The specific structure of “4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol” is not directly available from the search results.

Mechanism of Action

Pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . In particular, some derivatives have shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

properties

IUPAC Name

4-(4-methylpyrazol-1-yl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-2-9-10(3-6)7-4-12-5-8(7)11/h2-3,7-8,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMIALXBGSALGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2COCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol

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